[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate
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Overview
Description
[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Diels-Alder reactions, oxidation, and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the ketone group can yield secondary alcohols .
Scientific Research Applications
[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pinacol boronic esters: Used in organic synthesis and have similar functional groups.
Chroman-4-one derivatives: Known for their biological activities and structural similarities.
Uniqueness
Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research .
Properties
CAS No. |
20055-57-6 |
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Molecular Formula |
C21H28O8 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O8/c1-12-6-5-7-15(10-27-14(3)23)9-17(29-20(25)21(4,26)11-22)18-13(2)19(24)28-16(18)8-12/h6,9,16-18,22,26H,2,5,7-8,10-11H2,1,3-4H3/b12-6+,15-9- |
InChI Key |
SQQDHMIYFXZFNM-KLMOSQGWSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)(CO)O)/COC(=O)C |
Canonical SMILES |
CC1=CCCC(=CC(C2C(C1)OC(=O)C2=C)OC(=O)C(C)(CO)O)COC(=O)C |
Origin of Product |
United States |
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